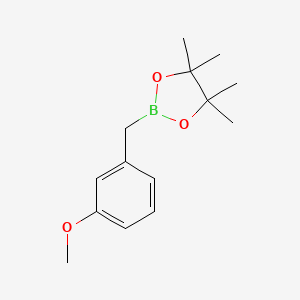

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(3-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)10-11-7-6-8-12(9-11)16-5/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWMYAHTUICUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465147 | |

| Record name | 2-[(3-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797762-23-3 | |

| Record name | 2-[(3-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable benzylboronic acid pinacol ester intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. The guide delves into the prevalent synthetic methodology, the Miyaura borylation reaction, elucidating the underlying mechanistic principles and the critical role of each reaction component. A detailed, field-tested experimental protocol is provided, alongside essential data on reagent properties, reaction parameters, and product characterization. Furthermore, this guide addresses common challenges in purification and offers insights into the broader applications of this class of compounds in modern synthetic chemistry, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions.

Introduction: The Significance of Benzylboronic Esters

Benzylboronic acid derivatives, particularly their pinacol esters, have emerged as indispensable building blocks in contemporary organic synthesis. Their stability, ease of handling, and versatile reactivity make them highly sought-after intermediates. The title compound, this compound (CAS No. 797762-23-3), is a key precursor for introducing the 3-methoxybenzyl moiety into a wide array of molecular scaffolds. This structural motif is present in numerous biologically active compounds and advanced materials. The principal application of this and related benzylboronates lies in their participation as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1]

This guide will focus on the most common and efficient method for the preparation of this compound: the palladium-catalyzed Miyaura borylation of 3-methoxybenzyl bromide.

The Synthetic Approach: Miyaura Borylation

The Miyaura borylation is a powerful cross-coupling reaction that facilitates the formation of a carbon-boron bond.[2] It typically involves the reaction of an organic halide with a diboron reagent in the presence of a palladium catalyst and a base. For the synthesis of our target molecule, this translates to the coupling of 3-methoxybenzyl bromide with bis(pinacolato)diboron.

Reagent Overview and Rationale for Selection

A thorough understanding of the properties of each reactant is paramount for a successful and reproducible synthesis.

| Reagent | Structure | Molar Mass ( g/mol ) | Key Properties & Role in Reaction |

| 3-Methoxybenzyl Bromide | 201.06 | The electrophilic partner in the cross-coupling reaction. The benzylic C-Br bond is activated for oxidative addition to the palladium catalyst. | |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | The source of the pinacol boronate moiety. It is a stable, crystalline solid that is easy to handle.[3] | |

| Palladium Catalyst (e.g., XPhos Pd G2) | 786.80 | A pre-catalyst that generates the active Pd(0) species in situ. The bulky XPhos ligand promotes efficient oxidative addition and reductive elimination steps. | |

| Base (e.g., Potassium Acetate, KOAc) |  | 98.14 | Crucial for the transmetalation step. It is a mild base that minimizes side reactions like Suzuki-Miyaura homocoupling. |

| Solvent (e.g., 1,4-Dioxane) |  | 88.11 | An aprotic polar solvent that effectively dissolves the reactants and facilitates the catalytic cycle. |

Mechanistic Insights into the Miyaura Borylation

The catalytic cycle of the Miyaura borylation is a well-established sequence of organometallic transformations. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 3-methoxybenzyl bromide, forming a Pd(II) intermediate.

-

Transmetalation: This is often the rate-determining step. The base (e.g., potassium acetate) is believed to activate the bis(pinacolato)diboron, facilitating the transfer of a boryl group to the palladium center and displacing the bromide.

-

Reductive Elimination: The final step involves the reductive elimination of the desired benzylboronate product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Reagents and Equipment

-

3-Methoxybenzyl bromide (1.0 equiv.)

-

Bis(pinacolato)diboron (1.1 equiv.)

-

XPhos Pd G2 (0.02 equiv.)

-

Potassium acetate (KOAc), anhydrous (3.0 equiv.)

-

1,4-Dioxane, anhydrous

-

Schlenk flask and manifold

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware for workup and purification

Reaction Setup and Execution

-

To a flame-dried Schlenk flask under an inert atmosphere, add 3-methoxybenzyl bromide, bis(pinacolato)diboron, XPhos Pd G2, and anhydrous potassium acetate.

-

Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

-

Add anhydrous 1,4-dioxane via a syringe.

-

Stir the reaction mixture at 80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the starting material is consumed (typically within 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and filter through a pad of Celite to remove palladium residues and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude product is typically purified by flash column chromatography on silica gel. A common issue with the chromatography of pinacol boronic esters is their partial hydrolysis on silica. To mitigate this, it is recommended to use silica gel that has been pre-treated with a solution of boric acid.

Product Characterization

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20-7.15 (m, 1H, Ar-H)

-

δ 6.80-6.70 (m, 3H, Ar-H)

-

δ 3.79 (s, 3H, OCH₃)

-

δ 2.25 (s, 2H, Ar-CH₂-B)

-

δ 1.25 (s, 12H, C(CH₃)₂)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 159.5 (Ar-C-O)

-

δ 140.0 (Ar-C)

-

δ 129.0 (Ar-CH)

-

δ 121.0 (Ar-CH)

-

δ 114.5 (Ar-CH)

-

δ 111.0 (Ar-CH)

-

δ 83.5 (O-C(CH₃)₂)

-

δ 55.0 (OCH₃)

-

δ 34.0 (Ar-CH₂-B) (Note: The carbon attached to boron may show a broad signal or be unobserved due to quadrupolar relaxation)

-

δ 24.8 (C(CH₃)₂)

-

Applications in Drug Discovery and Development

As a versatile building block, this compound is a valuable precursor in the synthesis of complex organic molecules. Its primary utility is in Suzuki-Miyaura cross-coupling reactions to form C(sp³)-C(sp²) bonds. This enables the facile introduction of the 3-methoxybenzyl group into various aromatic and heteroaromatic systems, which is a common strategy in the development of new pharmaceutical agents and agrochemicals. The methoxy substituent can also serve as a handle for further functionalization, adding to the synthetic utility of this reagent.

Conclusion

The synthesis of this compound via the Miyaura borylation is a robust and reliable method that provides access to a key synthetic intermediate. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are essential for achieving high yields and purity. The application of this benzylboronate in Suzuki-Miyaura cross-coupling reactions underscores its importance in the construction of complex molecular frameworks relevant to the pharmaceutical and materials science industries.

References

-

Patro, A. G., Sahoo, R. K., & Nembenna, S. (2024). Zinc Hydride Catalyzed Hydroboration of Esters. Electronic Supporting Information (ESI). The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

-

Valdés-Maqueda, Á., López, L., Plaza, M., & Valdés, C. (2023). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Chemical Science, 14(45), 12591–12599. [Link]

-

Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Miyaura borylation. In Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2012). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. ACS Catalysis, 2(3), 329–333. [Link]

-

Chen, D., et al. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. The Royal Society of Chemistry. Retrieved from [Link]

-

The Nobel Prize in Chemistry 2010. (n.d.). NobelPrize.org. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Application, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 797762-23-3 , is a key organoboron compound increasingly utilized in the fields of medicinal chemistry and materials science. As a stable, versatile benzylboronic acid pinacol ester, it serves as a crucial building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1] Its structural features—a reactive boronate ester poised for coupling and a methoxy-substituted benzyl group—make it particularly valuable for introducing the 3-methoxybenzyl motif into complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, and core applications, with a particular focus on its role in constructing biaryl compounds and its emerging significance in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 797762-23-3 |

| Molecular Formula | C₁₄H₂₁BO₃ |

| Molecular Weight | 248.13 g/mol |

| Appearance | Typically a colorless to pale yellow oil or solid |

| Family | Benzylboronic Acid Pinacol Ester, Protein Degrader Building Block |

Part 1: Synthesis and Purification

The synthesis of this compound is most commonly achieved through the palladium-catalyzed borylation of the corresponding 3-methoxybenzyl halide. This method offers high efficiency and functional group tolerance.

Core Synthesis Pathway: Palladium-Catalyzed Borylation

The reaction involves the coupling of a 3-methoxybenzyl halide (chloride or bromide) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst, a phosphine ligand, and a base. The selection of these components is critical for achieving high yields and minimizing side reactions.

Caption: Palladium-catalyzed synthesis of the target boronate ester.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the palladium-catalyzed borylation of benzyl halides.[2]

-

Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add bis(pinacolato)diboron (1.1 mmol), potassium acetate (KOAc, 1.5 mmol), the palladium precursor Pd(dba)₂ (0.03 mmol), and the phosphine ligand tris(4-methoxyphenyl)phosphine ((4-MeOC₆H₄)₃P, 0.06 mmol).

-

Addition of Reactants: Add anhydrous toluene (6 mL) via syringe, followed by 3-methoxybenzyl chloride or bromide (1.0 mmol).

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 50-80 °C. The choice of a higher temperature may be necessary for the less reactive chloride starting material. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Rationale for Reagent Selection:

-

Palladium Catalyst: A Pd(0) source is essential. Pd(dba)₂ is a common, air-stable precursor that is reduced in situ to the active Pd(0) catalyst.

-

Phosphine Ligand: Electron-rich phosphine ligands, such as tris(4-methoxyphenyl)phosphine, are highly effective in promoting the oxidative addition of the benzyl halide to the palladium center, a key step in the catalytic cycle.[2]

-

Base: Potassium acetate (KOAc) is a mild base that facilitates the crucial transmetalation step without promoting significant side reactions.

-

Solvent: Non-polar aprotic solvents like toluene are preferred to minimize side reactions, such as the reaction of the benzyl halide with the base.[2]

Part 2: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C(sp³)–C(sp²) bond, linking the benzyl moiety to an aromatic or heteroaromatic ring.

General Reaction Scheme and Catalytic Cycle

The Suzuki-Miyaura reaction couples the benzylboronate ester with an aryl or heteroaryl halide (or triflate) using a palladium catalyst and a base.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on standard conditions for coupling benzylboronates with aryl bromides.[3]

-

Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

-

Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio). Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the desired biaryl product.

Part 3: Role in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[4] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker's composition, length, and flexibility are critical for the PROTAC's efficacy.

Benzyl-containing fragments are increasingly used in PROTAC linkers to provide a degree of rigidity and to optimize spatial orientation for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[5] this compound can serve as a precursor for such linkers. Through a Suzuki-Miyaura coupling, the 3-methoxybenzyl group can be attached to a functionalized aromatic core, which is then further elaborated to connect the two ligands.

Caption: Conceptual workflow for incorporating the 3-methoxybenzyl moiety into a PROTAC linker.

Part 4: Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Table 2: Predicted ¹H and ¹³C NMR Data

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm) | Assignment |

| Singlet | ~1.25 | 12H, C(CH₃)₂ |

| Singlet | ~2.2-2.4 | 2H, Ar-CH ₂-B |

| Singlet | ~3.78 | 3H, -OCH ₃ |

| Multiplet | ~6.7-7.2 | 4H, Aromatic Protons |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm) | Assignment |

| ~24.8 | C(C H₃)₂ | |

| ~55.1 | -OC H₃ | |

| ~83.5 | C (CH₃)₂ | |

| ~111-130 | Aromatic Carbons | |

| ~140-142 | Aromatic C-CH₂ | |

| ~159.7 | Aromatic C-OCH₃ | |

| Not observed | C-B (due to quadrupolar relaxation) |

Note: The benzylic carbon attached to the boron atom is often not observed or appears as a very broad, low-intensity signal in ¹³C NMR spectra due to quadrupolar relaxation caused by the boron nucleus.[6]

Conclusion

This compound is a high-value reagent for synthetic chemists, particularly those in drug discovery and materials science. Its straightforward synthesis via palladium-catalyzed borylation and its reliable performance in Suzuki-Miyaura cross-coupling reactions make it an efficient tool for introducing the 3-methoxybenzyl group into diverse molecular scaffolds. Its potential application as a building block for sophisticated PROTAC linkers further underscores its importance in the development of next-generation therapeutics. The protocols and data provided in this guide offer a solid foundation for researchers to confidently incorporate this versatile compound into their synthetic strategies.

References

- The Royal Society of Chemistry. (2024). Electronic Supporting Information (ESI) for Zinc Hydride Catalyzed Hydroboration of Esters.

- Organic Communications. (2020). Supporting Information for Copper-Catalyzed Hydroboration of 2-Trifluoromethyl-1,3-conjugated Enynes.

- Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: A Simple and Convenient Synthesis of Alkenylboronates. Journal of the American Chemical Society, 124(27), 8001-8006.

- Troup, R. I., et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Exploratory Target Antitumor Therapy, 1(5), 273–312.

- BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis Using Benzyl-PEG7-acid.

- Sakai, M., Hayashi, H., & Miyaura, N. (2002). Nucleophilic Borylation of Benzyl Halides with Bis(pinacolato)diboron Catalyzed by Palladium(0) Complexes. Organometallics, 21(14), 2739-2741.

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dimethoxy-4'-iodobenzophenone.

- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.

Sources

An In-Depth Technical Guide to 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Properties, Synthesis, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. It also details a standard synthesis protocol and explores its applications in organic synthesis, with a particular focus on its role as a key building block in Suzuki-Miyaura cross-coupling reactions.

Compound Profile and Physicochemical Properties

This compound is a versatile organoboron compound that serves as a stable and efficient precursor for the corresponding boronic acid. Its pinacol ester group offers enhanced stability and ease of handling compared to the free boronic acid, making it a valuable reagent in modern synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁BO₃ | [1] |

| Molecular Weight | 248.13 g/mol | [1] |

| CAS Number | 797762-23-3 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | General knowledge |

| Purity | Typically ≥95% | [1] |

Spectral Characterization

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. While a specific experimental spectrum for this exact compound is not available in the searched literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Expected ¹H NMR (CDCl₃):

-

δ 7.20-6.70 (m, 4H): Aromatic protons of the methoxybenzyl group.

-

δ 3.80 (s, 3H): Methoxy group protons.

-

δ 2.20 (s, 2H): Benzylic protons (CH₂).

-

δ 1.25 (s, 12H): Methyl protons of the tetramethyl-dioxaborolane (pinacol) group.

Expected ¹³C NMR (CDCl₃):

-

δ ~160: Aromatic carbon attached to the methoxy group.

-

δ ~140-110: Other aromatic carbons.

-

δ ~84: Quaternary carbons of the dioxaborolane ring.

-

δ ~55: Methoxy carbon.

-

δ ~30: Benzylic carbon (CH₂).

-

δ ~25: Methyl carbons of the pinacol group.

Note: The carbon attached to the boron atom is often not observed or is very broad due to quadrupolar relaxation.

Synthesis Protocol

The synthesis of benzylic boronic esters like this compound can be achieved through several methods. A common and effective approach involves the palladium-catalyzed cross-coupling of a benzylic halide with a diboron reagent.

Diagram 1: Synthesis of this compound

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-methoxybenzyl chloride (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq), and a base like potassium acetate (KOAc, 1.5 eq).

-

Solvent Addition: Add anhydrous dioxane as the solvent via syringe.

-

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80 °C) and stir for a designated period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and related structures, which are prevalent in pharmaceuticals and functional materials.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The key steps in the Suzuki-Miyaura catalytic cycle.

In the context of this compound, the "Ar'-B(pin)" in the diagram represents our title compound. The reaction facilitates the coupling of the 3-methoxybenzyl group with a variety of aryl or vinyl halides (Ar-X). The methoxy group on the aromatic ring can influence the electronic properties of the molecule and may be a key feature in the design of new chemical entities.

Safety and Handling

Organoboron compounds, including pinacol esters, require careful handling. While generally more stable than their corresponding boronic acids, appropriate safety precautions should always be observed.

-

Handling: Use this compound in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere to prevent hydrolysis.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable reagent for organic synthesis, particularly for the construction of complex molecules via the Suzuki-Miyaura cross-coupling reaction. Its stability and predictable reactivity make it an important tool for researchers in medicinal chemistry and materials science. Further investigation into its specific physical properties and broader applications will continue to enhance its utility in the scientific community.

References

(Note: While specific literature providing detailed experimental data for the title compound was not found in the initial searches, the following references provide context for the synthesis, application, and safety of similar boronic esters.)

- General Synthesis of Boronic Esters: Information on the synthesis of boronic esters can be found in various organic chemistry textbooks and review articles on cross-coupling reactions.

- Suzuki-Miyaura Coupling: Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95 (7), 2457–2483.

-

Safety of Boronic Acids and Esters: Safety data sheets from chemical suppliers provide general handling and safety information for this class of compounds.[2][3]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (meta-isomer). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure its safe and effective use in the laboratory.

Compound Profile and Hazard Identification

This compound is a member of the pinacol boronic ester family, a class of compounds widely utilized in organic synthesis, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions. The pinacol protecting group confers greater stability compared to the corresponding boronic acid, making it a favored reagent in complex molecule synthesis.

While a specific Safety Data Sheet (SDS) for the meta-isomer is not publicly available, extensive data from closely related isomers and analogous compounds provide a reliable basis for hazard assessment. The primary hazards are associated with skin and eye irritation.

Analog Safety Data Insights: Data for the structural isomer, 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (para-isomer), indicates the following GHS classifications[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Furthermore, data for other substituted phenylboronic pinacol esters suggest potential for respiratory irritation (H335) and possible harm if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[2][3] Given the structural similarities, it is prudent to handle the meta-isomer with the assumption that it carries a comparable hazard profile.

Table 1: GHS Hazard Profile (Inferred from Analogues)

| Hazard Class | GHS Hazard Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled |

Reactivity and Stability: A Mechanistic Perspective

The utility of pinacol boronic esters is intrinsically linked to their stability and reactivity profile. Understanding the mechanistic underpinnings of their behavior is critical for successful experimental design and for avoiding unwanted side reactions or decomposition.

2.1. Hydrolytic Stability

Pinacol boronic esters, while more stable than their corresponding boronic acids, are susceptible to hydrolysis to varying degrees. This reaction, which cleaves the boronic ester back to the boronic acid and pinacol, is influenced by several factors:

-

pH: The rate of hydrolysis is significantly influenced by pH.

-

Solvent: The presence of water or other protic solvents (e.g., methanol) can facilitate hydrolysis.

-

Electronic Effects: The electronic nature of substituents on the aromatic ring can impact the rate of hydrolysis. Electron-donating groups, such as the methoxy group in the target compound, can influence the stability of the C-B bond.

-

Chromatography Conditions: Standard silica gel chromatography can promote hydrolysis. It is often recommended to use a deactivated stationary phase or alternative purification methods if the compound shows instability.

The generally accepted mechanism for hydrolysis involves the coordination of a water molecule or hydroxide ion to the boron atom, followed by cleavage of the B-O bonds of the pinacol group.

2.2. Thermal Stability

Organoboron compounds can undergo thermal decomposition, although pinacol esters are generally more robust than many other organometallic reagents. At elevated temperatures, decomposition can occur, potentially leading to the formation of boronic anhydrides (boroxines) through the loss of water from the corresponding boronic acid.[4] For most standard laboratory applications, such as heated cross-coupling reactions, the thermal stability is generally sufficient. However, prolonged exposure to high temperatures should be avoided.

2.3. Incompatible Materials

To ensure the integrity of the reagent and the safety of the procedure, contact with the following should be avoided:

-

Strong Oxidizing Agents: These can lead to the oxidation of the C-B bond, resulting in decomposition.

-

Strong Acids and Bases: While bases are used to activate the boronic ester in Suzuki-Miyaura couplings, prolonged exposure to highly acidic or basic conditions can promote hydrolysis or other degradation pathways.

Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is essential when working with this compound. The following procedures are based on best practices for handling air- and moisture-sensitive reagents and compounds with irritant properties.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation. |

| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 0.11 mm) | Provides a barrier against skin contact, which can cause irritation. |

| Body Protection | Flame-retardant lab coat and closed-toe shoes | Protects skin from accidental spills. |

| Respiratory Protection | Use in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes inhalation of potentially irritating vapors. |

3.2. Engineering Controls and Workspace Preparation

-

Chemical Fume Hood: All manipulations of the compound, including weighing, transferring, and setting up reactions, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Inert Atmosphere: While pinacol boronic esters are more stable than boronic acids, it is good practice to handle them under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or in reactions sensitive to moisture.

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

3.3. Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent degradation.

-

Container: Store in the original, tightly sealed container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5][6]

-

Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds. The following is a representative protocol illustrating the use of this compound as a coupling partner. The causality behind the choice of reagents is explained to provide a deeper understanding of the reaction mechanism.

Reaction Scheme: (A generic reaction scheme would be depicted here showing the coupling of the boronic ester with an aryl halide)

Step-by-Step Methodology:

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

-

Causality: The excess of the boronic ester is used to ensure complete consumption of the potentially more valuable aryl halide. The palladium(0) catalyst is essential for initiating the catalytic cycle.

-

-

Solvent and Base Addition:

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water (4:1).

-

Add a base, such as potassium carbonate (K₂CO₃) (2.0 equiv.).

-

Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required to activate the boronic ester by forming a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle. The biphasic solvent system helps to dissolve both the organic reagents and the inorganic base.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Causality: Heating accelerates the rate of reaction, particularly the oxidative addition and reductive elimination steps of the catalytic cycle.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The aqueous workup removes the inorganic base and byproducts.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality: Chromatography separates the desired product from unreacted starting materials, the catalyst, and any side products. Given the potential for on-column hydrolysis, a rapid purification is recommended.

-

Spill Management and Waste Disposal

Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.

5.1. Spill Response

In the event of a spill:

-

Evacuate the immediate area and alert colleagues.

-

If the spill is large or involves other hazardous materials, contact your institution's emergency response team.

-

For small spills, ensure adequate ventilation and wear appropriate PPE.

-

Contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.

-

Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

5.2. Waste Disposal Protocol

All waste containing this compound, including unreacted material, contaminated consumables, and solutions from the workup, must be treated as hazardous waste.

-

Waste Segregation: Collect all organoboron waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's environmental health and safety (EHS) department for specific procedures.

Conclusion

This compound is a valuable reagent in modern organic synthesis. Its effective and safe use hinges on a thorough understanding of its hazard profile, reactivity, and appropriate handling procedures. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure the integrity of their experimental outcomes. Always consult your institution's specific safety protocols and the most recent safety data for analogous compounds before commencing work.

References

- 1. 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H21BO3 | CID 12012759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 584319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. open.metu.edu.tr [open.metu.edu.tr]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

Starting materials for 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis

An In-Depth Technical Guide to the Synthesis of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Abstract

This compound (CAS No. 797762-23-3) is a pivotal organoboron compound, widely utilized as a building block in synthetic organic chemistry.[1] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)–C(sp³) bonds, creating diarylmethane structures that are prevalent in numerous pharmaceutical agents and advanced materials.[2][3] This guide provides a comprehensive overview of the principal synthetic methodologies for preparing this reagent, with a focus on the widely adopted palladium-catalyzed nucleophilic borylation of benzyl halides. We will dissect the mechanistic underpinnings, provide detailed, field-proven protocols, and explore alternative synthetic strategies to equip researchers and drug development professionals with a robust framework for its synthesis.

Introduction: Strategic Importance of Benzylboronic Esters

Benzylboronic acid pinacol esters are highly valued synthetic intermediates due to their stability, ease of handling, and versatile reactivity. Unlike the more reactive Grignard or organolithium reagents, they exhibit remarkable tolerance to a wide array of functional groups, allowing for their application in complex, late-stage molecular assembly. The title compound, featuring a 3-methoxy substituent, offers specific steric and electronic properties that can be exploited in targeted drug design and material science. The synthesis of such reagents in high yield and purity is therefore a critical enabling step in many research and development programs.

Primary Synthetic Pathway: Palladium-Catalyzed Borylation of 3-Methoxybenzyl Halide

The most reliable and versatile method for synthesizing this compound is the palladium-catalyzed cross-coupling of a 3-methoxybenzyl halide with a diboron reagent, a transformation commonly known as the Miyaura Borylation.[4][5] This approach is favored for its operational simplicity, mild reaction conditions, and broad substrate scope.

Core Components and Mechanistic Rationale

The success of this synthesis hinges on the careful selection of four key components: the benzyl electrophile, the boron source, the palladium catalyst system, and a suitable base.

-

Starting Electrophile: 3-Methoxybenzyl Chloride or Bromide The synthesis commences with an appropriate C(sp³)-hybridized electrophile. Both 3-methoxybenzyl chloride and 3-methoxybenzyl bromide are excellent starting materials. While benzyl bromides are generally more reactive, benzyl chlorides can be more cost-effective and are readily activated by modern catalyst systems. The choice often depends on commercial availability and the specific reactivity required.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) Bis(pinacolato)diboron is the quintessential reagent for Miyaura borylation reactions.[5] It serves as a stable, easily handled source of nucleophilic boron. In the catalytic cycle, B₂pin₂ transmetalates onto the palladium(II) center, ultimately delivering the boryl group to the benzyl moiety.

-

Catalyst System: Palladium(0) Precursor and Phosphine Ligand The reaction is driven by a palladium(0) catalyst, which is typically generated in situ from a stable palladium(II) or palladium(0) precursor.

-

Palladium Precursor: A common and effective choice is tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂).[6]

-

Ligand: The ligand is arguably the most critical component, as it stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For the borylation of benzyl halides, electron-rich, bulky phosphine ligands are highly effective. Tri(4-methoxyphenyl)phosphine ((4-MeOC₆H₄)₃P) has been demonstrated to be particularly effective for this specific transformation, promoting high yields.[6]

-

-

Base: Potassium Acetate (KOAc) A base is required to activate the diboron reagent and facilitate the crucial transmetalation step.[4] For the coupling with B₂pin₂, a mild base such as potassium acetate (KOAc) is ideal. It is sufficiently basic to promote the reaction without causing unwanted side reactions, such as hydrolysis of the product or elimination from the starting halide.

The Catalytic Cycle

The generally accepted mechanism for the Miyaura borylation of a benzyl halide proceeds through three fundamental steps, as illustrated below.[2][4]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-methoxybenzyl halide (R-X) to form a benzylpalladium(II) complex.

-

Transmetalation: The B₂pin₂ reagent, activated by the base, undergoes transmetalation with the Pd(II) complex. An acetato ligand from the base is believed to play a key role in this step, forming a Pd-O bond that is highly reactive towards the B-B bond.[5]

-

Reductive Elimination: The resulting intermediate reductively eliminates the final product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Experimental Protocols & Data

Recommended Protocol: Palladium-Catalyzed Borylation

This protocol is adapted from the highly successful methodology developed by Ishiyama, Miyaura, and coworkers for the nucleophilic borylation of benzyl halides.[6]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Equiv. | Amount (for 1 mmol scale) |

| 3-Methoxybenzyl chloride | 156.61 | 1.0 | 157 mg |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.1 | 279 mg |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂) | 915.72 | 0.015 | 13.7 mg |

| Tri(4-methoxyphenyl)phosphine | 352.37 | 0.06 | 21.1 mg |

| Potassium Acetate (KOAc), anhydrous | 98.14 | 1.5 | 147 mg |

| Toluene, anhydrous | - | - | 6 mL |

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add potassium acetate (147 mg, 1.5 mmol), bis(pinacolato)diboron (279 mg, 1.1 mmol), Pd(dba)₂ (13.7 mg, 0.015 mmol), and tri(4-methoxyphenyl)phosphine (21.1 mg, 0.06 mmol).

-

Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add anhydrous toluene (6 mL) followed by 3-methoxybenzyl chloride (157 mg, 1.0 mmol) via syringe.

-

Reaction: Seal the tube and place the reaction mixture in a pre-heated oil bath at 80 °C.

-

Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or GC-MS until the starting halide is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Alternative Synthetic Route: The Grignard Pathway

An alternative, classic organometallic approach involves the formation of a Grignard reagent, followed by trapping with a boron electrophile and subsequent esterification.

Principle of the Grignard Route

This two-step sequence first converts the electrophilic carbon of the benzyl halide into a highly nucleophilic carbon in the Grignard reagent. This powerful nucleophile then attacks the electrophilic boron atom of a trialkyl borate.

-

Grignard Formation: 3-Methoxybenzyl chloride or bromide is reacted with magnesium metal in an ethereal solvent (like THF or diethyl ether) to form 3-methoxybenzylmagnesium halide.

-

Borylation & Esterification: The Grignard reagent is added to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature. This forms a borate complex which, upon acidic workup, yields the corresponding boronic acid. The crude boronic acid is then esterified with pinacol to yield the final, stable product.[7]

Experimental Workflow

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. Benzylboronic acid or boronate synthesis [organic-chemistry.org]

The Genesis and Evolution of Benzyl Boronate Esters: A Technical Guide for the Modern Chemist

Introduction: The Indispensable Role of Benzyl Boronate Esters in Contemporary Synthesis

In the landscape of modern organic chemistry, benzyl boronate esters have emerged as pivotal intermediates, enabling the construction of complex molecular architectures with remarkable precision and efficiency. Their unique reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, has made them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth exploration of the discovery and historical development of this important class of organoboron compounds, coupled with a technical overview of the evolution of their synthesis, from classical methods to cutting-edge catalytic strategies. For the researcher, scientist, and drug development professional, a thorough understanding of the genesis and synthetic accessibility of benzyl boronate esters is paramount to harnessing their full potential in innovation.

Part 1: A Historical Odyssey - The Dawn of Organoboron Chemistry

The story of benzyl boronate esters is intrinsically linked to the broader history of organoboron chemistry, a field that lay dormant for many decades before blossoming into one of the most vibrant areas of chemical synthesis.

The 19th-Century Genesis: Frankland's Pioneering Work

The journey into the world of carbon-boron bonds began in 1860, when the English chemist Edward Frankland reported the first synthesis of an organoboron compound, triethylborane.[1] In the same year, Frankland achieved another milestone: the preparation and isolation of the first boronic acid, ethylboronic acid.[1] This was accomplished through a two-step process involving the reaction of diethylzinc with triethyl borate, followed by oxidation of the resulting triethylborane in air.[1] Frankland's seminal discoveries laid the conceptual groundwork for an entirely new class of organic compounds, yet the synthetic utility of boronic acids remained largely unexplored for the better part of a century.

The Mid-20th Century Renaissance: The Brown and Suzuki Revolutions

The mid-20th century witnessed a paradigm shift in the perception and application of organoboron chemistry, largely driven by the groundbreaking work of two future Nobel laureates. In the 1950s, Herbert C. Brown's systematic investigation into the hydroboration of alkenes and alkynes provided a remarkably versatile and stereoselective method for the synthesis of a wide array of organoboranes. This work, which earned him a share of the Nobel Prize in Chemistry in 1979, transformed organoboranes from chemical curiosities into powerful synthetic intermediates.

The true potential of boronic acids and their esters as cross-coupling partners was unleashed in 1979 by Akira Suzuki. His development of the palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides, now famously known as the Suzuki-Miyaura coupling, was a watershed moment in organic synthesis.[2] This reaction's tolerance of a vast array of functional groups, its stereospecificity, and the generally low toxicity of the boron-containing reagents propelled boronic acids and their esters to the forefront of carbon-carbon bond-forming methodologies. The profound impact of this discovery was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi.

While the precise first synthesis of a benzyl boronate ester is not prominently documented in the annals of early chemical literature, its conceptualization and eventual synthesis were a natural progression from the foundational work on simpler alkyl and aryl boronic acids. The burgeoning importance of the benzyl moiety in organic chemistry and the increasing accessibility of organometallic reagents in the 20th century undoubtedly paved the way for the exploration and preparation of their boronic acid and ester derivatives.

Part 2: The Modern Synthetic Arsenal - Crafting Benzyl Boronate Esters

The contemporary synthetic chemist has a diverse and powerful toolkit at their disposal for the preparation of benzyl boronate esters. The evolution of these methods reflects a continuous drive towards greater efficiency, milder reaction conditions, and broader functional group tolerance.

Classical Approaches: The Grignard Reaction

One of the earliest and most straightforward methods for the synthesis of boronic esters involves the reaction of a Grignard reagent with a trialkyl borate, typically trimethyl or triisopropyl borate, followed by acidic workup and esterification.[3] The in situ formation of the benzyl Grignard reagent from a benzyl halide and magnesium metal provides a powerful nucleophile that readily attacks the electrophilic boron center of the borate ester. Subsequent hydrolysis and esterification, often with pinacol to form the stable and readily purified pinacol boronate ester, yields the desired product.

Experimental Protocol: Synthesis of Benzylboronic Acid Pinacol Ester via Grignard Reaction

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed. A small crystal of iodine is added, and the flask is gently heated under a stream of nitrogen to activate the magnesium. The flask is allowed to cool to room temperature, and a solution of benzyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.5 equivalents) in anhydrous diethyl ether is added dropwise, maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis and Esterification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with 1 M HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate and filtered. Pinacol (1.2 equivalents) is added to the filtrate, and the mixture is stirred at room temperature for 1-2 hours.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the benzylboronic acid pinacol ester.

The Rise of Catalysis: Transition Metal-Catalyzed Cross-Coupling

The advent of transition metal catalysis revolutionized the synthesis of benzyl boronate esters, offering milder reaction conditions and greater functional group compatibility compared to classical organometallic methods. Palladium-catalyzed cross-coupling reactions, in particular, have become a mainstay for their preparation.

A common strategy involves the coupling of a benzyl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This approach avoids the need for the pre-formation of a highly reactive organometallic reagent, thereby tolerating a wider range of functional groups on the benzylic substrate.

Table 1: Comparison of Catalytic Systems for the Synthesis of Benzyl Boronate Esters from Benzyl Halides

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(dppf) | KOAc | Dioxane | 80 | 70-90 | [3] |

| Pd(dba)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | 65-85 | [4] |

| NiCl₂(dppp) | Mn | THF | 65 | 70-95 | [4] |

Figure 1: Generalized catalytic cycle for the palladium-catalyzed synthesis of benzyl boronate esters.

Direct C-H Borylation: An Atom-Economical Approach

More recently, the direct borylation of benzylic C-H bonds has emerged as a highly attractive and atom-economical strategy for the synthesis of benzyl boronate esters. This approach obviates the need for pre-functionalized starting materials like benzyl halides, instead utilizing readily available and inexpensive hydrocarbons such as toluene and its derivatives. Transition metal catalysts, particularly those based on iridium and rhodium, have proven to be highly effective in promoting this transformation. The reaction typically proceeds via the oxidative addition of the C-H bond to the metal center, followed by transmetalation with a diboron reagent and reductive elimination of the borylated product.

Emerging Frontiers: Electrochemical and Photochemical Methods

The quest for more sustainable and environmentally benign synthetic methods has led to the exploration of electrochemical and photochemical approaches for the synthesis of benzyl boronate esters. Electrochemical methods often involve the reductive coupling of benzyl halides with a boron source at an electrode surface, thereby avoiding the use of stoichiometric metallic reducing agents.[2] Photochemical methods, on the other hand, can enable the generation of radical intermediates under mild conditions, which can then be trapped by a boron-containing reagent to furnish the desired benzyl boronate ester.[5]

Conclusion: A Mature Field with a Bright Future

From its humble beginnings in the mid-19th century, the chemistry of organoboron compounds has undergone a remarkable transformation, with benzyl boronate esters now firmly established as indispensable building blocks in modern organic synthesis. The journey from Frankland's initial discovery to the sophisticated catalytic methods of the 21st century is a testament to the relentless pursuit of chemical innovation. For researchers in the pharmaceutical and materials sciences, the diverse and ever-expanding array of synthetic methodologies for accessing benzyl boronate esters provides a powerful platform for the design and creation of novel molecules with tailored functions. As the field continues to evolve, the development of even more efficient, selective, and sustainable methods for their preparation will undoubtedly open up new and exciting avenues of scientific discovery.

References

- Frankland, E. On a new series of organic compounds containing boron. J. Chem. Soc.1862, 15, 363-381.

- Brown, H. C.

- Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. J. Chem. Soc., Chem. Commun.1979, 19, 866-867.

- Pintaric, C.; Olivero, S.; Gimbert, Y.; Chavant, P. Y.; Duñach, E. Magnesium-Catalyzed Reductive Coupling between Benzyl Halides and Pinacolborane. J. Am. Chem. Soc.2010, 132 (34), 11825–11827.

- Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. J. Org. Chem.1995, 60 (23), 7508–7510.

- Clary, J. W.; Rettenmaier, T. J.; Snelling, R.; Bryks, W.; Banwell, J.; Wipke, W. T.; Singaram, B. A General and Convenient Method for the Synthesis of Pinacolboronates from Grignard Reagents and Pinacolborane. J. Org. Chem.2011, 76 (23), 9602–9610.

- Lee, H.; He, T.; Cook, S. P.

- Atack, T. C.; Lecker, R. M.; Cook, S. P. Iron-Catalyzed Borylation of Alkyl Halides. J. Am. Chem. Soc.2014, 136 (27), 9521–9523.

- Valdés-Maqueda, Á.; López, L.; Plaza, M.; Valdés, C. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Chem. Sci.2024, 15, 475-482.

- Hall, D. G., Ed. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine; Wiley-VCH: Weinheim, Germany, 2005.

- Silva, M. P.; et al.

- Olah, G. A.; Prakash, G. K. S.; Williams, R. E.; Field, L. D.; Wade, K. Hypercarbon Chemistry; John Wiley & Sons: New York, 1987.

-

Organic Chemistry Portal. Benzylboronic acid or boronate synthesis. [Link]

-

Wikipedia. Boronic acid. [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Benzylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

An In-depth Technical Guide to 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for Advanced Chemical Synthesis

Introduction: A Versatile Building Block for Modern Chemistry

This compound, identified by its CAS Number 797762-23-3, is a key organoboron compound belonging to the family of boronic acid pinacol esters.[1] These reagents have become indispensable tools in contemporary organic synthesis, prized for their stability, ease of handling, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds. The stability of the pinacol ester group, compared to the corresponding boronic acid, makes it particularly suitable for multi-step syntheses where robustness to various reaction conditions is paramount.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of this specific reagent. We will delve into its commercial availability, physicochemical characteristics, a validated synthetic approach, its critical role in cross-coupling reactions, and essential safety protocols. The inclusion of the 3-methoxybenzyl moiety makes this building block particularly relevant for the synthesis of complex molecules in medicinal chemistry and materials science, where this structural motif is frequently encountered. It is notably classified as a building block for protein degraders, highlighting its importance in cutting-edge pharmaceutical research.[1]

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers. It is typically offered for research and development purposes and is not intended for medical or consumer use.[1] When sourcing this reagent, researchers should prioritize suppliers who provide comprehensive analytical data to ensure lot-to-lot consistency and high purity, which is critical for reproducible synthetic outcomes.

| Supplier | Product Name | Purity | CAS Number |

| Vertex AI Search Grounding | This compound | min 95% | 797762-23-3 |

| TCI Chemicals | 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | >97.0% (GC) | 475250-52-3 |

| Santa Cruz Biotechnology | 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A | 475250-52-3 |

| Chem-Impex | 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ≥ 97% (GC) | 475250-52-3 |

Note: Data for the isomeric 4-methoxybenzyl derivative is included for comparative purposes, as it is more widely listed. Researchers should verify the specific 3-methoxybenzyl isomer (CAS 797762-23-3) with suppliers.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design.

| Property | Value | Source |

| CAS Number | 797762-23-3 | [1] |

| Molecular Formula | C₁₄H₂₁BO₃ | [1] |

| Molecular Weight | 248.13 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Solubility | Soluble in most common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | [3] |

| Stability | Stable under normal conditions; sensitive to moisture (hydrolysis) | [4][5] |

| Storage | Store in a cool, dry place (2-8°C recommended), under an inert atmosphere (N₂ or Ar) in a tightly sealed container. | [6][7] |

Synthesis and Quality Control: A Validated Approach

While various methods exist for the synthesis of boronic esters, a common and reliable strategy for benzylboronic esters involves the palladium-catalyzed cross-coupling of a benzyl halide with a diboron reagent. This approach offers high functional group tolerance and generally proceeds with excellent yields.

General Synthetic Workflow

The synthesis typically starts from 3-methoxybenzyl bromide, which is coupled with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst and a suitable base.

Caption: Palladium-catalyzed Miyaura borylation for synthesis.

Exemplary Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Inert Atmosphere Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stir bar, and a rubber septum for the introduction of reagents via syringe. The entire apparatus is purged with dry nitrogen or argon for 15-20 minutes.

-

Reagent Addition: To the flask, add 3-methoxybenzyl bromide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 1.5 eq), and the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Solvent Addition: Anhydrous dioxane (or another suitable solvent like toluene) is added via cannula or syringe to achieve a suitable concentration (e.g., 0.2-0.5 M).

-

Reaction Execution: The reaction mixture is heated to 80-90 °C and stirred vigorously under the inert atmosphere for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite® to remove the catalyst and inorganic salts. The filter cake is washed with ethyl acetate.

-

Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound as a colorless liquid.

Self-Validating Quality Control

To ensure the integrity of the synthesized product, a battery of analytical tests is essential:

-

NMR Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure and the absence of proton- or carbon-containing impurities. The characteristic singlet for the 12 protons of the pinacol methyl groups around 1.2-1.3 ppm is a key diagnostic signal. ¹¹B NMR should show a peak around +30 ppm, typical for tetracoordinate boron in a pinacol ester.

-

Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight of the compound (248.13 g/mol ).

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is employed to determine the purity of the final product, which should typically be >95% for use in sensitive downstream applications.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6][8] This palladium-catalyzed reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[8]

The boronate ester serves as a stable, easily handled source of a carbanion equivalent, which, after activation by a base, transfers its organic group (the 3-methoxybenzyl moiety) to the palladium center during the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

This reaction's success is built on the mild conditions, high functional group tolerance, and the low toxicity of boron-containing byproducts, making it a cornerstone of green chemistry and industrial-scale synthesis.

Safety, Handling, and Storage

As with all chemical reagents, proper handling of this compound is crucial for laboratory safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling the compound.[4][9]

-

Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[4] Avoid contact with skin and eyes.[7] Take precautionary measures against static discharge, and use non-sparking tools if the compound is determined to be flammable.[4]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

-

Storage: The reagent is sensitive to moisture, which can hydrolyze the boronate ester to the corresponding boronic acid. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[5] Refrigeration (2-8°C) is recommended to ensure long-term stability.[6]

References

- This compound, min 95%, 100 mg. Google Search.

- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - Chem-Impex. Chem-Impex.

- 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - Chem-Impex. Chem-Impex.

- 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | CAS 475250-52-3 | SCBT. Santa Cruz Biotechnology.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- 2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - Chem-Impex. Chem-Impex.

- 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - PubChem. PubChem.

- 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 475250-52-3 - TCI Chemicals. TCI Chemicals.

- 2-(4-méthoxybenzyl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane - Chem-Impex. Chem-Impex.

- 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - TCI Chemicals. TCI Chemicals.

- SAFETY DATA SHEET - J&J Medical Connect. J&J Medical Connect.

- MSDS of 2-(2-Methoxydibenzo[B,D]furan-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - Capot Chemical. Capot Chemical.

- Safety D

- 2‐Methoxy‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane - ResearchGate.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H21BO3 | CID 12012759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Restricted [jnjmedicalconnect.com]

- 8. chemimpex.com [chemimpex.com]

- 9. capotchem.com [capotchem.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Methodological & Application

Using 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling

An Application Guide to the Suzuki-Miyaura Coupling: Utilizing 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: The Power of Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron compound with an organohalide has become an indispensable tool for chemists, particularly in the pharmaceutical and materials science industries.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[2]

This guide focuses on a specific, highly versatile building block: This compound . As a pinacol ester of a benzylboronic acid, this reagent offers enhanced stability compared to its corresponding boronic acid, making it easier to handle and store while still exhibiting excellent reactivity.[3] Its structure is particularly valuable for the synthesis of diarylmethane motifs, which are prevalent in many biologically active compounds. This document serves as a detailed technical guide for researchers, providing in-depth mechanistic insights, field-proven protocols, and optimization strategies for employing this reagent effectively.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura coupling lies in a finely tuned catalytic cycle orchestrated by a palladium complex.[4] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which reacts with an organohalide (R¹-X). In this step, the palladium center inserts itself into the carbon-halogen bond, breaking it and forming a new organopalladium complex.[1][2] This process oxidizes the catalyst from Pd(0) to Pd(II) and is often the rate-determining step of the entire cycle.[1][5] The reactivity of the halide typically follows the trend I > Br > Cl > F.[6]

-

Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium(II) complex.[1] The process requires activation by a base, which enhances the nucleophilicity of the organic group attached to boron.[7][8] The base interacts with the organoboron species, forming a more reactive boronate complex.[9] Importantly, recent mechanistic studies have revealed that boronic esters, such as our target reagent, can undergo transmetalation directly without prior hydrolysis to the boronic acid, a finding that has significant implications for reaction design under anhydrous conditions.[3][10]

-

Reductive Elimination : In the final step, the two organic groups (R¹ and R²) attached to the palladium(II) center are coupled, forming the desired C-C bond in the product (R¹-R²). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][11][12] The bulkiness of ancillary ligands, such as phosphines, can help facilitate this step.[1]

Below is a diagram illustrating the key transformations within the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Step-by-Step Guide

This section provides a general, robust protocol for the Suzuki-Miyaura coupling of this compound with a model aryl bromide.

Materials and Equipment

-

Reagents :

-

This compound (1.2 equiv)[13]

-

Aryl Halide (e.g., 4-Bromoanisole, 1.0 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Solvent (e.g., Toluene/H₂O 4:1 or Dioxane/H₂O 4:1, degassed)

-

-

Equipment :

-

Schlenk flask or round-bottom flask with reflux condenser

-

Magnetic stirrer and hot plate

-

Inert gas line (Argon or Nitrogen) with manifold

-

Standard glassware for workup (separatory funnel, flasks)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Procedure

-

Reaction Setup : To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (0.05 equiv).[14]

-

Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition : Add the degassed solvent mixture (e.g., Toluene/Water) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reagent (the aryl halide).

-